

Application Note: Spectrophotometric Determination of Butyrylcholinesterase (BChE) Activity

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Compound of Interest

Compound Name: *Butyrylthiocholine*

Cat. No.: *B1199683*

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Audience: Researchers, scientists, and drug development professionals.

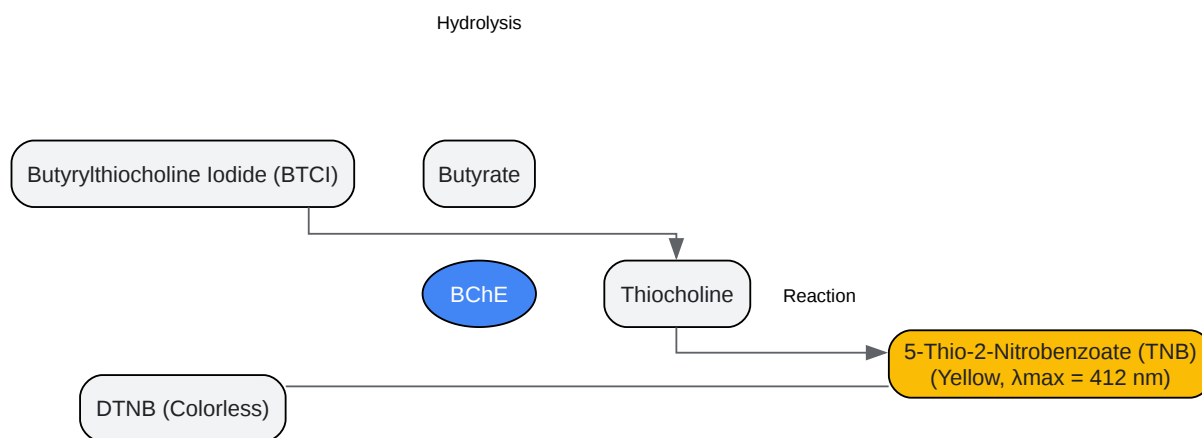
Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a crucial role in the hydrolysis of choline esters.[1][2] It is a key enzyme in cholinergic neurotransmission and is also involved in the metabolism of various drugs and toxins.[3] The determination of BChE activity is essential in clinical diagnostics for identifying patients with prolonged paralysis risk after certain anesthetics, diagnosing pesticide or nerve agent poisoning, and is a critical component of drug discovery programs targeting neurodegenerative diseases like Alzheimer's disease.[4][5][6] This application note provides a detailed protocol for the spectrophotometric determination of BChE activity using **S-Butyrylthiocholine** Iodide (BTCI) as the substrate, based on the well-established Ellman's method.[3][7]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the substrate, **butyrylthiocholine** (BTCI), by BChE. This reaction produces thiocholine and butyrate.[5][8] The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the increase in absorbance at 412 nm.[1][3] The rate of color formation is directly proportional to the BChE activity in the sample.[3]

Biochemical Reaction Pathway



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Caption: Biochemical reaction for BChE activity determination.

Experimental Protocols

This protocol is adapted for a 96-well microplate reader format, which is suitable for high-throughput screening.

Materials and Reagents

- Butyrylcholinesterase (BChE) source (e.g., purified enzyme, serum, plasma, or tissue homogenate)[2][9]
- **S-Butyrylthiocholine** Iodide (BTCI)[8]
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[3]
- Phosphate Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4 or 8.0)[3][4]
- 96-well clear, flat-bottom microplates[1]

- Microplate reader capable of measuring absorbance at 412 nm[4]
- Incubator set to 25°C or 37°C[4][10]

Reagent Preparation

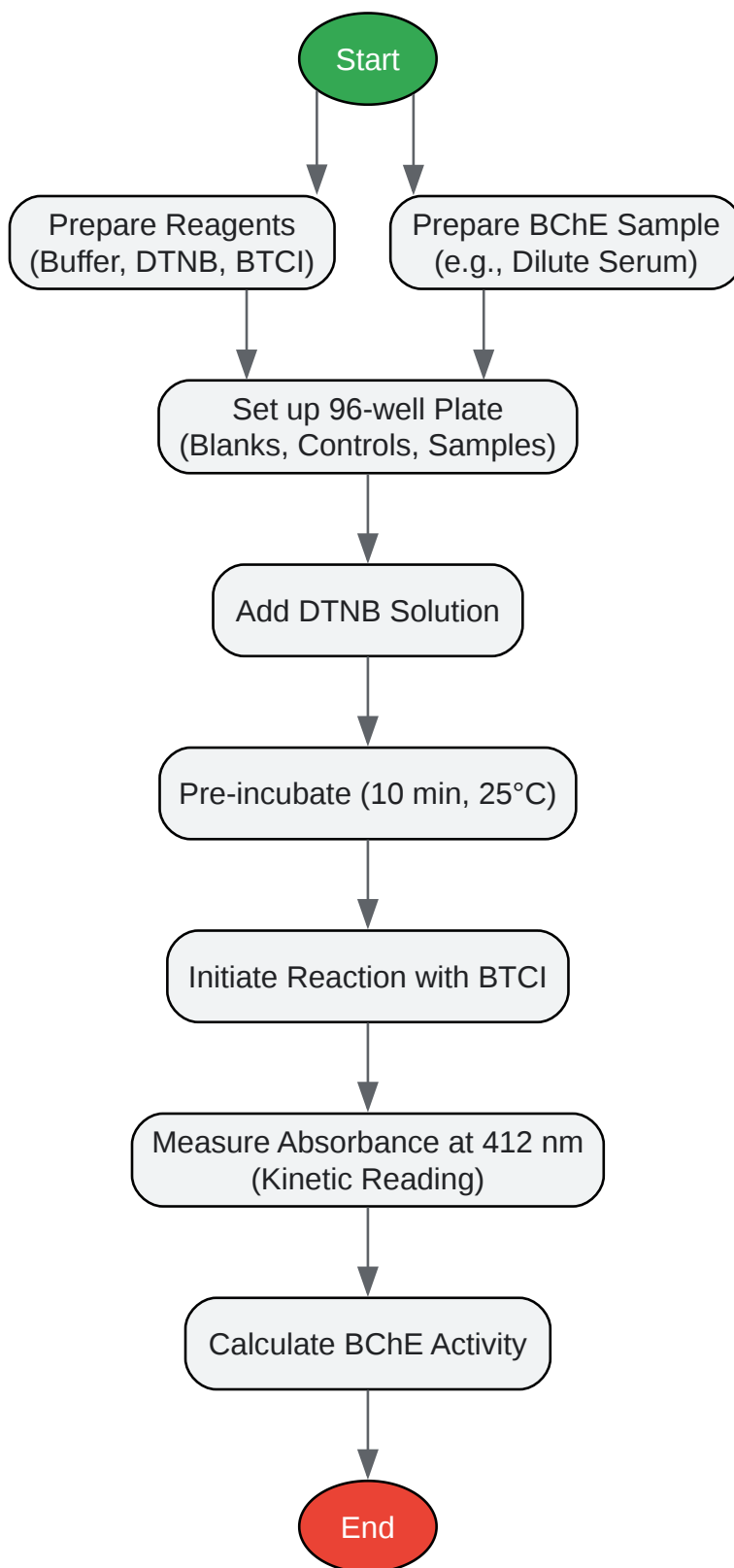
- Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.[4]
- DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.[3]
- BTCI Stock Solution (75 mM): Dissolve 23.8 mg of **butyrylthiocholine** iodide in 1 mL of deionized water. Prepare fresh daily.[3]
- BChE Sample Preparation: Dilute the BChE source (e.g., serum) in phosphate buffer to achieve a measurable activity. A 400-fold dilution of human serum is often optimal.[4]

Assay Procedure

- Assay Setup: In a 96-well plate, add the following reagents in the specified order for each well:
 - Blank: 200 µL of phosphate buffer.
 - Negative Control (No Enzyme): 100 µL phosphate buffer, 50 µL DTNB solution, and 50 µL BTCI solution.
 - Sample Wells: 10 µL of diluted BChE sample and 40 µL of phosphate buffer.[4]
- Add DTNB: Add 50 µL of 2 mM DTNB solution to each sample well.[4]
- Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow for the reaction of any non-enzymatic thiol groups with DTNB.[4][11]
- Initiate Reaction: Start the enzymatic reaction by adding 100 µL of 10 mM BTCI solution to each well.[4]

- Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 412 nm every minute for at least 5-10 minutes at 25°C.[4]

Experimental Workflow Diagram



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Caption: Workflow for BChE activity determination.

Data Presentation and Analysis

Quantitative Data Summary

Parameter	Value	Reference
Wavelength (λ)	412 nm	[3][4]
Temperature	25°C	[4]
pH	7.4	[4]
Final Reaction Volume	200 μ L	[4]
Final BTCl Concentration	5 mM	[4]
Final DTNB Concentration	0.5 mM	[4]
Molar Extinction Coefficient (ϵ) of TNB	13,600 $\text{M}^{-1}\text{cm}^{-1}$ (at pH 8.0)	[4]
Recommended Serum Dilution	400-fold	[4]
Incubation Time	5-20 minutes	[4]

Calculation of BChE Activity

- Calculate the rate of reaction ($\Delta A/\text{min}$): Determine the change in absorbance per minute from the linear portion of the absorbance vs. time plot.[12]
- Apply the Beer-Lambert Law: Use the molar extinction coefficient of TNB to calculate the enzyme activity.[4][13]

The formula to calculate BChE activity in Units/L is:

$$\text{Activity (U/L)} = (\Delta A/\text{min}) \times (\text{Total Reaction Volume in L}) / (\epsilon \times \text{Path Length in cm} \times \text{Sample Volume in L}) \times \text{Dilution Factor}$$

Where:

- $\Delta A/\text{min}$ is the rate of change in absorbance per minute.

- Total Reaction Volume is the final volume in the well (e.g., 200 μL or 0.0002 L).
- ϵ is the molar extinction coefficient of TNB ($13,600 \text{ M}^{-1}\text{cm}^{-1}$).
- Path Length is the light path through the well (typically provided by the plate manufacturer or can be determined). For a standard 96-well plate, this can be calculated or a standard curve can be used.
- Sample Volume is the volume of the enzyme sample added to the well (e.g., 10 μL or 0.00001 L).
- Dilution Factor is the dilution factor of the original sample (e.g., 400).

One unit (U) of enzyme activity is defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under the specified conditions.[4]

Applications in Drug Development

This assay is highly adaptable for high-throughput screening (HTS) of BChE inhibitors, which are of significant interest in the development of therapeutics for Alzheimer's disease.[5][14] By including potential inhibitors at various concentrations in the reaction mixture, the percentage of inhibition can be calculated, and IC_{50} values can be determined to assess the potency of the compounds.[3][15]

Conclusion

The spectrophotometric determination of BChE activity using BTCl and Ellman's reagent is a simple, reliable, and robust method suitable for a wide range of research and clinical applications.[3] Its adaptability to a microplate format makes it an invaluable tool for high-throughput screening in drug discovery and development.

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